REACTION_SMILES
|
[CH2:22]([OH:23])[CH2:24][CH3:25].[CH2:26]([O:27][C:28](=[O:29])[CH3:30])[CH3:31].[CH3:18][C:19](=[O:20])[OH:21].[Cl:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[c:9]([N+:14]([O-:15])=[O:16])[cH:10][n:11][cH:12][cH:13]2)[cH:6][cH:7]1.[Fe:32].[OH2:17]>>[Cl:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[c:9]([NH2:14])[cH:10][n:11][cH:12][cH:13]2)[cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])c1cnccc1-c1ccc(Cl)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1cnccc1-c1ccc(Cl)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |